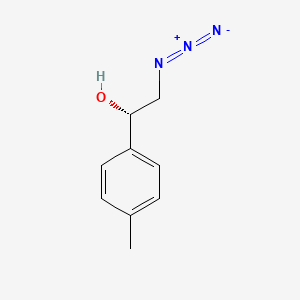

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol

CAS No.: 297765-46-9

Cat. No.: VC4511837

Molecular Formula: C9H11N3O

Molecular Weight: 177.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 297765-46-9 |

|---|---|

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.207 |

| IUPAC Name | (1S)-2-azido-1-(4-methylphenyl)ethanol |

| Standard InChI | InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1 |

| Standard InChI Key | RNZBTHFXINDRDG-SECBINFHSA-N |

| SMILES | CC1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound has the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 g/mol . The (1S) configuration denotes the stereochemistry at the chiral center (C1), which is critical for its reactivity and biological activity. The azide group at C2 and the hydroxyl group at C1 create a versatile scaffold for further functionalization.

Table 1: Key Physical Properties

Synthesis and Stereoselective Production

Enzymatic Reduction Route

The synthesis of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol proceeds via a two-step process:

-

Azidation of 1-(4-methylphenyl)ethanone:

-

Enantioselective Reduction:

Table 2: Optimized Synthesis Conditions

| Parameter | Value |

|---|---|

| Catalyst | KRED-NADH-110 |

| Temperature | 30°C |

| pH | 7.0 |

| Reaction Time | 20 hours |

| Solvent System | Aqueous phosphate buffer/isopropyl alcohol |

| Yield | >99% ee |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Infrared (IR) Spectroscopy

X-ray Crystallography

Although no direct data exists for the alcohol, related azido ketones crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 7.696 Å, b = 9.025 Å, c = 14.248 Å, and β = 118.7° . Hydrogen-bonding interactions (C–H···O) stabilize the lattice.

Applications in Organic Chemistry

Click Chemistry

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, which are valuable in drug discovery . For example:

Pharmaceutical Intermediates

The compound serves as a precursor to β-amino alcohols, which are key motifs in antidepressants and antivirals . Enzymatic reduction ensures high stereochemical purity, critical for bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume